Cyclosporin A

Mitochondrial Permeability Transition PPIase Inhibition Cardioprotection

Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressive agent that binds to cyclophilin A with a dissociation constant (Kd) of 36.8 nM. The CsA–cyclophilin complex subsequently inhibits calcineurin phosphatase activity, with an in vitro IC50 of 7 nM in cell-free assays.

Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
CAS No. 59865-13-3
Cat. No. B549333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A
CAS59865-13-3
SynonymsCiclosporin
CsA Neoral
CsA-Neoral
CsANeoral
CyA NOF
CyA-NOF
Cyclosporin
Cyclosporin A
Cyclosporine
Cyclosporine A
Neoral
OL 27 400
OL 27-400
OL 27400
Sandimmun
Sandimmun Neoral
Sandimmune
Molecular FormulaC62H111N11O12
Molecular Weight1202.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
InChIKeyPMATZTZNYRCHOR-CGLBZJNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility27 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble (NTP, 1992)
insoluble
Slightly soluble in water and saturated hydrocarbons;  very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Cyclosporin A (CAS 59865-13-3) — Potent Calcineurin and Mitochondrial Pore Inhibitor with Unique Cyclophilin Binding Profile


Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressive agent that binds to cyclophilin A with a dissociation constant (Kd) of 36.8 nM [1]. The CsA–cyclophilin complex subsequently inhibits calcineurin phosphatase activity, with an in vitro IC50 of 7 nM in cell-free assays . Beyond its canonical immunosuppressive role, CsA is a potent inhibitor of the mitochondrial permeability transition pore (MTP) via binding to matrix cyclophilin D, a property not shared by tacrolimus (FK506) [2].

Why Cyclosporin A Cannot Be Replaced by Tacrolimus or Cyclosporin H in Critical Research Applications


Although tacrolimus (FK506) and cyclosporin A both inhibit calcineurin, their molecular pharmacology differs fundamentally. Tacrolimus binds to FKBP12 rather than cyclophilin, and unlike CsA, it does not inhibit mitochondrial permeability transition at therapeutic concentrations [1]. Moreover, cyclosporin H (CsH), a non-immunosuppressive analog, exhibits ~250-fold lower mitochondrial PPIase inhibitory potency (Ki ≈ 500 nM vs 2 nM for CsA), rendering it unsuitable for studies of MTP-dependent cell death [2]. Substitution without experimental validation therefore risks both loss of target engagement and introduction of off-target confounding.

Quantitative Differentiation: Cyclosporin A vs. Tacrolimus, Cyclosporin G, and Cyclosporin H


Mitochondrial PPIase Inhibition: Cyclosporin A vs. Cyclosporin G and H

Cyclosporin A potently inhibits mitochondrial matrix peptidyl-prolyl cis-trans isomerase (PPIase), a key regulator of the permeability transition pore (MTP). Head-to-head comparison in liver and heart mitochondrial preparations reveals a Ki of approximately 2 nM for CsA, 20 nM for cyclosporin G (10-fold weaker), and 500 nM for cyclosporin H (250-fold weaker) [1]. Tacrolimus (FK506) exhibited minimal inhibition even at 5 µM, confirming that mitochondrial PPIase inhibition is a CsA-specific property not shared by other calcineurin inhibitors [1].

Mitochondrial Permeability Transition PPIase Inhibition Cardioprotection

Mixed Lymphocyte Reaction (MLR) Immunosuppressive Potency: Cyclosporin A vs. FK506 and Rapamycin

In human and mouse mixed lymphocyte reactions (MLR), cyclosporin A inhibits T-cell proliferation with an IC50 of approximately 10 nM. FK506 (tacrolimus) and rapamycin are markedly more potent in this assay, exhibiting IC50 values of 0.2–0.5 nM [1]. This ~20–50-fold potency difference is consistent across multiple studies and reflects the distinct immunophilin binding partners (cyclophilin vs. FKBP12) [1].

Immunosuppression Transplantation T-cell Proliferation

Basophil Mediator Release Inhibition: Cyclosporin A vs. FK506

In human basophils challenged with anti-IgE, cyclosporin A inhibited histamine release with an IC50 of 441.3 ± 106.7 nM, whereas FK506 was substantially more potent (IC50 = 9.4 ± 1.7 nM; p < 0.001) [1]. Similar potency differences were observed with antigen (Der p I) and calcium ionophore A23187 stimulation. Notably, the maximal inhibitory effect of FK506 was also higher (90.4% vs 62.3% for CsA; p < 0.001) [1].

Allergy Mast Cell Histamine Release

CRE-Mediated Gene Transcription Inhibition: Cyclosporin A vs. FK506

In a non-immune cell line (αTC2), cyclosporin A inhibited depolarization-induced, CRE-mediated gene transcription with an IC50 of approximately 30 nM. FK506 was approximately 30-fold more potent in the same assay, with an IC50 of about 1 nM [1]. Both drugs inhibited calcineurin phosphatase activity at concentrations that paralleled their transcriptional effects, confirming a shared mechanism but distinct potency profile [1].

Gene Transcription cAMP Response Element CREB

Differential Nephrotoxicity Profiles: Cyclosporin A vs. Tacrolimus

Chronic administration of cyclosporin A and tacrolimus in a rat model produced distinct patterns of renal injury. Proximal tubule epithelia were more severely affected by CsA, with evidence of lysosomal dysfunction, enhanced apoptosis, impaired proteostasis, and oxidative stress. In contrast, tacrolimus primarily damaged the glomerular filtration barrier, affecting endothelium and podocytes and impairing VEGF/VEGFR2 signaling [1]. Both drugs caused comparable degrees of overall nephron loss and fibrosis [1].

Nephrotoxicity Renal Compartment Calcineurin Inhibitor

Multidrug Transporter Modulation: Cyclosporin A vs. Tacrolimus and Sirolimus

Cyclosporin A is a broad-spectrum inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (Pgp; ABCB1), multidrug resistance protein-1 (MRP-1; ABCC1), and breast cancer resistance protein (BCRP; ABCG2). In comparative studies, CsA, tacrolimus, and sirolimus all modulate drug transport by these transporters, but CsA and sirolimus additionally modulate lung resistance protein (LRP) [1]. Notably, the concentrations required for transporter modulation differ from those needed for immunosuppression [1].

P-glycoprotein Multidrug Resistance ABC Transporter

Recommended Applications for Cyclosporin A Based on Quantitative Differentiation Evidence


Mitochondrial Permeability Transition and Ischemia-Reperfusion Injury Studies

Cyclosporin A is the definitive tool compound for inhibiting the mitochondrial permeability transition pore (MTP). Its Ki of ~2 nM for mitochondrial matrix PPIase is 10-fold lower than cyclosporin G and 250-fold lower than cyclosporin H [1]. Tacrolimus (FK506) is inactive at concentrations up to 5 µM [1]. Researchers investigating cyclophilin D-dependent MTP opening in models of cardiac ischemia-reperfusion, neurodegeneration, or drug-induced mitochondrial toxicity should prioritize CsA.

Calcineurin-Dependent Gene Expression and CREB/CRE Pathway Analysis

For studying calcineurin-mediated dephosphorylation of NFAT and CREB-dependent transcription, cyclosporin A provides reliable inhibition with well-characterized potency (IC50 ≈ 30 nM for CRE-mediated transcription) [1]. When higher potency is required (e.g., in cell types with low basal calcineurin activity), FK506 may be substituted; however, CsA is essential when parallel assessment of mitochondrial endpoints is desired, given FK506's lack of mitochondrial PPIase inhibition [2].

Proximal Tubular Nephrotoxicity Mechanistic Studies

In vivo studies have established that cyclosporin A preferentially damages proximal tubular epithelia, inducing lysosomal dysfunction, apoptosis, and oxidative stress, whereas tacrolimus primarily affects glomerular structures [1]. Investigators using rodent models to dissect mechanisms of calcineurin inhibitor nephrotoxicity should select CsA when proximal tubular injury is the experimental focus. The differential compartment-specific pathology has been validated in human renal biopsies [1].

Multidrug Resistance and ABC Transporter Pharmacology

Cyclosporin A is a broad-spectrum modulator of ABC transporters, inhibiting P-glycoprotein, MRP-1, BCRP, and LRP [1]. This profile makes CsA suitable for in vitro studies of multidrug resistance reversal, particularly when LRP modulation is required—a property not shared by tacrolimus [1]. Note that transporter-modulating concentrations exceed those needed for immunosuppression, necessitating careful dose selection.

Quote Request

Request a Quote for Cyclosporin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.